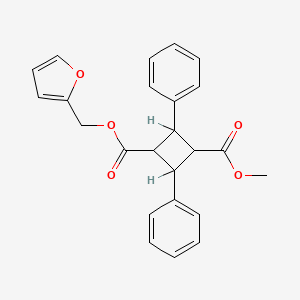
2-furylmethyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate
Descripción general
Descripción
2-furylmethyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate, also known as FMMC, is a synthetic organic compound that has been widely studied for its potential applications in the field of medicinal chemistry. FMMC belongs to the class of cyclobutane-containing compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 2-furylmethyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair, and cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial effects. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, leading to a reduction in inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, leading to a reduction in tumor size. This compound has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-furylmethyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity, making it readily available for research. Additionally, this compound exhibits a range of biological activities, making it a valuable compound for medicinal chemistry research. However, there are also limitations to the use of this compound in lab experiments. This compound has not been extensively studied in vivo, and its toxicity and pharmacokinetic properties are not well understood. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to predict its effects in different biological systems.
Direcciones Futuras
There are several future directions for the study of 2-furylmethyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on different biological systems. Future studies may also focus on the optimization of the synthesis method of this compound to improve its yield and purity. Finally, the development of new derivatives of this compound may lead to the discovery of compounds with improved biological activities and pharmacokinetic properties.
Aplicaciones Científicas De Investigación
2-furylmethyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. This compound has been tested against a variety of cancer cell lines, including breast, colon, and lung cancer, and has shown promising results in inhibiting cell growth and inducing apoptosis. Additionally, this compound has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
1-O-(furan-2-ylmethyl) 3-O-methyl 2,4-diphenylcyclobutane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O5/c1-27-23(25)21-19(16-9-4-2-5-10-16)22(20(21)17-11-6-3-7-12-17)24(26)29-15-18-13-8-14-28-18/h2-14,19-22H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOVSSYSAXUENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OCC3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



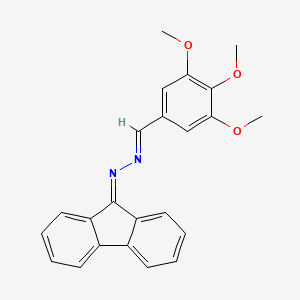
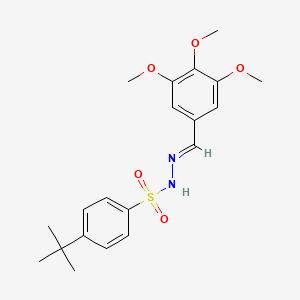
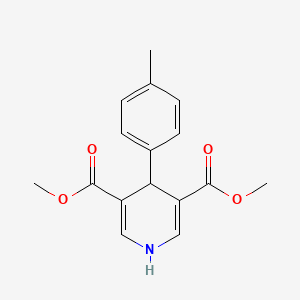
![N-(3-methoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B3924450.png)

![N-(2-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B3924471.png)
![N-(2,5-dimethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B3924482.png)
![1-(2-furoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B3924489.png)
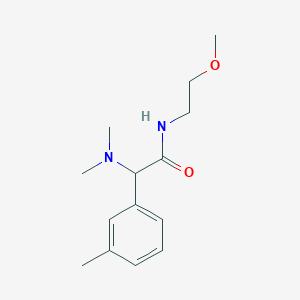
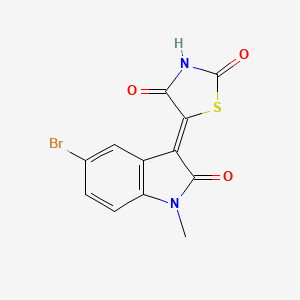
![N-(3,4-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B3924517.png)
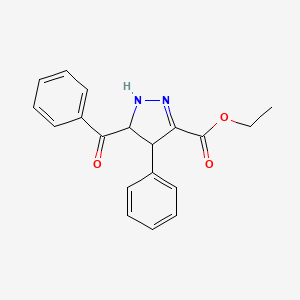

![N-(2,6-dichlorophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B3924530.png)